5,6-Dihydrophenanthridine
Overview
Description
5,6-Dihydrophenanthridine is an aza heterocyclic compound that forms part of the phenanthridine family. It is characterized by a polycyclic structure that includes a nitrogen atom within its ring system. This compound is found in various natural products and pharmaceuticals, exhibiting a range of biological activities such as antibiotic, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6-Dihydrophenanthridine can be synthesized through several methods:
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Palladium-Catalyzed Intramolecular Dehydrogenative Coupling: : This method involves the use of palladium as a catalyst to facilitate the coupling of two aryl C-H bonds. The reaction conditions typically include the presence of a palladium catalyst, a base, and an oxidant under an inert atmosphere .
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Cyclisation of Aryl Amines onto N-Tethered Arynes: : This method involves the intramolecular addition of aryl amines to N-tethered arynes under mild conditions. A new o-silylaryl triflate precursor is developed to increase reactivity and enable both electron-rich and electron-poor aryl amines to undergo cyclisation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.
Chemical Reactions Analysis
5,6-Dihydrophenanthridine undergoes various chemical reactions, including:
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Oxidation: : This compound can be oxidized to form phenanthridin-6(5H)-one under specific conditions. The oxidation typically involves the use of oxidizing agents such as air or other oxidants .
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Reduction: : Reduction reactions can convert this compound to its corresponding reduced forms, although specific conditions and reagents for these reactions are less commonly documented.
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Substitution: : Substitution reactions involving this compound can occur at various positions on the aromatic ring, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Air, hydrogen peroxide, or other oxidants.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, or other transition metals.
Major Products Formed
Phenanthridin-6(5H)-one: Formed through oxidation reactions.
Substituted Phenanthridines: Formed through substitution reactions.
Scientific Research Applications
5,6-Dihydrophenanthridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-dihydrophenanthridine involves its interaction with various molecular targets and pathways:
Biological Activity: The compound exhibits antibiotic, anti-inflammatory, and anticancer activities by interacting with specific enzymes and receptors in biological systems.
Inhibition of SARS-CoV-2 Replication: Derivatives of this compound have been shown to bind tightly to the nucleocapsid protein of SARS-CoV-2, thereby inhibiting the replication of the virus.
Comparison with Similar Compounds
5,6-Dihydrophenanthridine can be compared with other similar compounds in the phenanthridine family:
Phenanthridine: Lacks the dihydro component and has different biological activities.
Phenanthridinone: Contains a carbonyl group at the 6-position, leading to different chemical reactivity and biological properties.
Dihydroquinoline: Another aza heterocyclic compound with a different ring structure and biological activities.
Uniqueness
This compound is unique due to its specific polycyclic structure, which includes a nitrogen atom within the ring system. This structure imparts distinct chemical reactivity and biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5,6-dihydrophenanthridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-8,14H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQRKUQVFWYEPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277362 | |
Record name | 5,6-Dihydrophenanthridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10277362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27799-79-7 | |
Record name | 5,6-Dihydrophenanthridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10277362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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